N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-2-20-16(13-8-4-3-5-9-13)12-21-17(20)19-15-11-7-6-10-14(15)18/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXZLDAMGVSELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357956 | |
| Record name | N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5628-04-6 | |
| Record name | N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine typically involves the reaction of 2-chlorobenzaldehyde with ethylamine and phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted the antibacterial activity of related thiazole compounds against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The results showed that modifications in the thiazole structure can significantly influence their efficacy:
| Compound | Target Bacteria | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Thiazole Derivative 1 | Staphylococcus aureus | 32 µg/mL |
| Thiazole Derivative 2 | Bacillus cereus | 64 µg/mL |
| N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine | Escherichia coli | 128 µg/mL |
These findings suggest that this compound may have potential as an antibacterial agent, although further studies are needed to optimize its structure for enhanced activity .
Anticancer Potential
Thiazole derivatives are also studied for their anticancer properties. Some compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have identified that certain thiazole compounds can target cancer cells while sparing normal cells:
| Study Reference | Cancer Type | Observed Effect |
|---|---|---|
| Study A | Breast Cancer | Induction of apoptosis at IC50 = 5 µM |
| Study B | Lung Cancer | Cell cycle arrest at G1 phase |
These results indicate a potential pathway for developing new anticancer therapies based on thiazole derivatives .
Growth Promotion in Plants
Recent studies have explored the use of thiazole compounds as growth promoters in agriculture. This compound has been tested for its effects on plant growth:
| Plant Species | Treatment Concentration | Growth Improvement (%) |
|---|---|---|
| Momordica charantia | 50 µg/mL | 25% |
| Luffa cylindrica | 100 µg/mL | 30% |
The results suggest that this compound can enhance growth parameters in certain vegetable crops, indicating its potential as a bio-stimulant in agricultural practices .
Material Science Applications
In materials science, thiazole derivatives have been investigated for their potential use in developing new materials with specific electronic or optical properties. The unique structural features of this compound may allow it to be incorporated into polymers or composites to enhance performance characteristics such as conductivity or light absorption.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations :
- Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in , which may alter electronic distribution and hydrogen-bonding capabilities.
- Core Heterocycle Variations : Replacement of the thiazole ring with a thiadiazole (as in ) reduces aromaticity but increases hydrogen-bond acceptor sites, which could affect solubility and biological target interactions.
- Biological Activity : Compounds with bulkier substituents, such as diphenylmethyl in , exhibit moderate antimicrobial activity, suggesting that steric hindrance may limit efficacy. In contrast, the fluorophenyl-substituted derivative in shows targeted Gram-positive antibacterial activity, highlighting the role of halogen electronegativity in microbial membrane penetration.
Challenges and Contradictions
- Activity-Structure Discrepancies : The diphenylmethyl derivative in shows only moderate activity despite its bulk, whereas simpler halogenated analogs in exhibit targeted efficacy. This suggests that excessive steric bulk may counteract the benefits of lipophilicity.
- Synthetic Yields : Evidence and report "good yields" without quantitative data, making direct comparisons of synthetic efficiency challenging.
Biological Activity
N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine (CAS No. 5628-04-6) is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound, with the molecular formula C17H15ClN2S and a molecular weight of approximately 314.83 g/mol, has been studied for its potential applications in medicinal chemistry, particularly in the context of cancer treatment and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN2S |
| Molecular Weight | 314.83 g/mol |
| CAS Number | 5628-04-6 |
| IUPAC Name | This compound |
The biological activity of this compound primarily revolves around its interaction with cellular components. Thiazole derivatives have been reported to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. The compound's structure allows it to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar compounds have shown IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines, indicating potent activity . The presence of electron-withdrawing groups like chlorine enhances the biological activity of these compounds by increasing their lipophilicity and stability in biological systems .
Antimicrobial Activity
Thiazole derivatives, including this compound, have also been evaluated for their antimicrobial properties. Compounds within this class have shown activity against various fungal strains such as Candida albicans and Aspergillus niger. For example, structural modifications in related thiazole compounds led to minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their chemical structure. The presence of halogen substituents (e.g., chlorine) and the arrangement of phenyl groups have been shown to enhance their potency against both cancer cells and microbial pathogens. A study indicated that the introduction of electronegative atoms at specific positions on the phenyl moiety improves antifungal activity due to increased electron density and lipophilicity .
Case Studies
- Antiproliferative Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Among them, compounds with similar structures to this compound exhibited significant antiproliferative effects with IC50 values indicating strong potential for further development as anticancer agents .
- Antifungal Efficacy : In vitro studies demonstrated that certain thiazole derivatives showed effective antifungal activity against Candida species with MIC values comparable to standard antifungal treatments. This suggests that this compound may be explored further in antifungal drug development .
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine, and how can reaction conditions be optimized?
A1. The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-bromoesters. For example, POCl₃ is a common cyclizing agent in thiazole synthesis, as demonstrated in the preparation of structurally related 1,3,4-thiadiazoles (reflux at 90°C for 3 hours) . Solvent systems like dichloromethane with triethylamine as a base can improve yields by facilitating deprotonation and reducing side reactions, as seen in analogous thiazole derivatives . Optimization should focus on:
- Temperature control (e.g., 80–100°C for cyclization).
- Molar ratios (e.g., 1:1 thiourea to halogenated precursor).
- Workup protocols (e.g., pH adjustment to 8–9 with ammonia for precipitation) .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?
A2. A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and imine protons (δ ~8.5 ppm). The ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and phenyl substituents can be resolved with high-field instruments .
- UV-Vis : Detect π→π* transitions in the thiazole ring (λmax ~270–300 nm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the imine and chlorophenyl groups .
Advanced Research Questions
Q. Q3. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?
A3. Density Functional Theory (DFT) calculations can model:
- Electrophilic reactivity : The imine nitrogen and sulfur in the thiazole ring are electron-rich sites prone to electrophilic attack.
- HOMO-LUMO gaps : Correlate with experimental UV-Vis data to validate electronic transitions .
- Tautomerism : Evaluate stability of the imine vs. enamine forms based on solvent polarity .
Q. Q4. What strategies resolve contradictions between crystallographic data and spectral observations?
A4. Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:
- X-ray crystallography provides static solid-state structures, but solution-phase NMR may show averaged signals due to tautomeric equilibria .
- Variable-temperature NMR can detect dynamic behavior, while Hirshfeld surface analysis of crystallographic data identifies intermolecular interactions influencing solid-state conformation .
Q. Q5. How do structural modifications (e.g., substituent variations) influence biological activity in thiazole-imine derivatives?
A5. Structure-activity relationships (SAR) can be explored via:
- Electron-withdrawing groups (e.g., Cl on phenyl): Enhance stability and membrane permeability .
- Steric effects : Bulky substituents (e.g., ethyl groups) may hinder binding to biological targets .
- In vitro assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., MIC values) and correlate with logP calculations .
Q. Q6. What are the challenges in scaling up the synthesis while maintaining purity?
A6. Critical factors include:
- Byproduct formation : Monitor intermediates via HPLC to avoid thiazole ring-opening byproducts.
- Solvent selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) to improve sustainability .
- Crystallization protocols : Use solvent mixtures (e.g., DMSO/water) for high-purity recrystallization .
Q. Q7. How can advanced hyphenated techniques (e.g., LC-MS/MS) detect degradation products under varying pH conditions?
A7. LC-MS/MS enables:
- Degradation profiling : Identify hydrolysis products (e.g., cleavage of the imine bond at acidic pH).
- Stability studies : Quantify degradation kinetics using Arrhenius plots under accelerated conditions (40–60°C) .
Methodological Considerations
Q. Q8. What protocols validate the purity of this compound for pharmacological studies?
A8. Essential steps include:
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to achieve baseline separation of impurities .
- Thermogravimetric analysis (TGA) : Ensure thermal stability up to 200°C for formulation studies .
Q. Q9. How can researchers address solubility issues in biological assays?
A9. Strategies include:
Q. Q10. What are best practices for archiving and sharing spectral data to ensure reproducibility?
A10. Follow FAIR principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
